Methyl 3-(5-bromothiophen-2-yl)-2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-bromothiophen-2-yl)-2-methylprop-2-enoate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a methyl ester group at the 3-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-bromothiophen-2-yl)-2-methylprop-2-enoate typically involves the bromination of thiophene followed by esterification. One common method is the bromination of 2-thiophenecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene-2-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ alternative brominating agents and catalysts to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(5-bromothiophen-2-yl)-2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used under mild conditions.
Stille Coupling: Tin reagents (e.g., organostannanes) and palladium catalysts are employed.
Reduction: LiAlH4 in anhydrous ether is used for ester reduction.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted thiophenes can be obtained.
Coupling Products: Biaryl compounds or extended conjugated systems.
Reduction Products: Alcohol derivatives of the original ester.
Scientific Research Applications
Methyl 3-(5-bromothiophen-2-yl)-2-methylprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of conjugated polymers and organic electronic materials due to its electronic properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 3-(5-bromothiophen-2-yl)-2-methylprop-2-enoate depends on the specific reactions it undergoes. In coupling reactions, the bromine atom is typically replaced by a new carbon-carbon bond through a palladium-catalyzed process. The ester group can participate in nucleophilic acyl substitution reactions, leading to the formation of various derivatives. The compound’s electronic properties also make it suitable for use in organic electronic devices, where it can facilitate charge transport and improve device performance .
Comparison with Similar Compounds
- Methyl 3-(5-chlorothiophen-2-yl)-2-methylprop-2-enoate
- Methyl 3-(5-iodothiophen-2-yl)-2-methylprop-2-enoate
- Methyl 3-(5-fluorothiophen-2-yl)-2-methylprop-2-enoate
Comparison:
- Uniqueness: Methyl 3-(5-bromothiophen-2-yl)-2-methylprop-2-enoate is unique due to the presence of the bromine atom, which can be selectively substituted in various reactions. Bromine is a versatile leaving group, making this compound highly reactive in coupling and substitution reactions .
- Reactivity: Compared to its chloro, iodo, and fluoro analogs, the bromine derivative offers a balance between reactivity and stability, making it a preferred choice in many synthetic applications .
Properties
CAS No. |
62157-65-7 |
---|---|
Molecular Formula |
C9H9BrO2S |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
methyl 3-(5-bromothiophen-2-yl)-2-methylprop-2-enoate |
InChI |
InChI=1S/C9H9BrO2S/c1-6(9(11)12-2)5-7-3-4-8(10)13-7/h3-5H,1-2H3 |
InChI Key |
VFHBPLIFZHNPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(S1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.